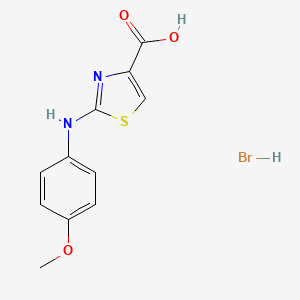

2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

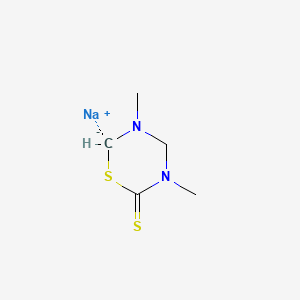

“2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide” is a compound that falls under the category of thiazoles . Thiazoles are an important class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .

Synthesis Analysis

The synthesis of similar compounds has been reported in various studies . For instance, a series of 2-amino-thiazole-4-carboxamides were designed and synthesized based on the structure of cemadotin . These compounds were characterized by FTIR and NMR .Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve coupling reactions . The NMR spectra of the intermediates and final products in deuterated solvent were detected on a Bruker 400 or 600 MHz spectrometer .Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Wissenschaftliche Forschungsanwendungen

-

Antioxidant Activity

- Application : Thiazole derivatives, such as aminothiazole derivatives, have been studied for their antioxidant activity .

- Method : The antioxidant activity was demonstrated by the ability to inhibit 2,2-azobis-3-ethylbenzthiazoline-6-sulfonic acid (ABTS) radical formation .

- Results : The specific compound, [(4-amino-5-benzoyl-2-(4methoxyphenyl amino) thiazole]), showed an ability to inhibit ABTS radical formation to the extent of 0.17 μM .

-

Antibacterial and Antifungal Activities

- Application : 2,4-disubstituted thiazole derivatives have been evaluated for their in vitro antibacterial and antifungal activities .

- Method : The antibacterial and antifungal activities were evaluated by broth microdilution method against various bacteria and yeast .

- Results : The tested compounds demonstrated potent antifungal activity against Candida albicans and Candida glabrata .

-

Antitumor Activity

- Application : Some thiazole derivatives have been tested for their selective action towards human glioblastoma U251 cells and human melanoma WM793 cells .

- Method : The selectivity of tested compounds was proved in MTT assay .

- Results : Among the tested compounds, compound 11 demonstrated a selective action towards the human glioblastoma U251 cells and human melanoma WM793 cells, comparing to the leukemia cells .

-

Antihypertensive Activity

-

Anti-Inflammatory Activity

-

Antischizophrenia Activity

-

Antimicrobial Activity

- Application : 2-Aminothiazole-4-carboxylate Schiff bases have been synthesized and evaluated for their antimicrobial activity against multidrug resistant strains .

- Method : The evaluation of antibacterial potential was performed against multi-drug resistant clinical isolates and minimum inhibitory concentration (MIC) values were determined .

- Results : Among all the synthesized compounds, some showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively .

-

Antifungal Activity

- Application : The same 2-Aminothiazole-4-carboxylate Schiff bases were also evaluated for their antifungal activity .

- Method : Antifungal activity was evaluated against various fungal strains .

- Results : Compound 2b showed maximum antifungal potential against Candida glabrata with a zone of inhibition 21.0 mm .

-

Antiretroviral Activity

-

Antihelmintic Activity

-

Anti-Inflammatory & Analgesic Activities

- Application : Thiazole derivatives have been evaluated for their anti-inflammatory and analgesic activities .

- Method : The anti-inflammatory and analgesic activities were evaluated using in vivo models .

- Results : Certain thiazole derivatives showed significant anti-inflammatory and analgesic effects .

Safety And Hazards

Zukünftige Richtungen

Given the diverse biological activities of thiazoles, future research could focus on further exploring the therapeutic potential of “2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide” and similar compounds . This could include in-depth studies on their mechanisms of action, optimization of their synthesis processes, and comprehensive safety and efficacy evaluations.

Eigenschaften

IUPAC Name |

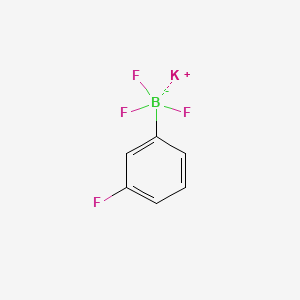

2-(4-methoxyanilino)-1,3-thiazole-4-carboxylic acid;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S.BrH/c1-16-8-4-2-7(3-5-8)12-11-13-9(6-17-11)10(14)15;/h2-6H,1H3,(H,12,13)(H,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZREMLIKQFURG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)O.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640027 |

Source

|

| Record name | 2-(4-Methoxyanilino)-1,3-thiazole-4-carboxylic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide | |

CAS RN |

1134600-62-6 |

Source

|

| Record name | 2-(4-Methoxyanilino)-1,3-thiazole-4-carboxylic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.